Ethanaminium, N,N-dimethyl-2-((1-oxotetradecyl)oxy)-N-(2-((1-oxotetradecyl)oxy)ethyl)-, bromide
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Overview
Description
Ethanaminium, N,N-dimethyl-2-((1-oxotetradecyl)oxy)-N-(2-((1-oxotetradecyl)oxy)ethyl)-, bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, with its long alkyl chains, is likely to exhibit surface-active properties, making it useful in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. For this compound, the synthesis might involve the following steps:
Alkylation of Dimethylamine: Dimethylamine reacts with a long-chain alkyl halide (such as tetradecyl bromide) to form N,N-dimethyltetradecylamine.
Etherification: The resulting amine undergoes etherification with a suitable alkylating agent to introduce the oxyethyl groups.
Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide (such as ethyl bromide) to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of quaternary ammonium compounds often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Quaternary ammonium compounds can undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or alkoxide ions can react with quaternary ammonium compounds.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new quaternary ammonium compounds with different alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, quaternary ammonium compounds are used as phase transfer catalysts, which facilitate the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates.
Biology and Medicine
In biology and medicine, these compounds are known for their antimicrobial properties. They are used in disinfectants, antiseptics, and preservatives. Their ability to disrupt microbial cell membranes makes them effective against a wide range of pathogens.
Industry
In industry, quaternary ammonium compounds are used as surfactants in detergents and fabric softeners. Their surface-active properties help in emulsifying and dispersing oils and dirt.
Mechanism of Action
The antimicrobial action of quaternary ammonium compounds involves the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: A widely used quaternary ammonium compound with strong antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antiseptic.
Uniqueness
Ethanaminium, N,N-dimethyl-2-((1-oxotetradecyl)oxy)-N-(2-((1-oxotetradecyl)oxy)ethyl)-, bromide is unique due to its specific alkyl chain length and ether linkages, which may impart distinct surface-active and antimicrobial properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
108418-29-7 |
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Molecular Formula |
C34H68BrNO4 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
dimethyl-bis(2-tetradecanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C34H68NO4.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LXDVUEFKNVGEBT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
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